molecular formula C34H34O4S B2643374 4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate CAS No. 331460-28-7

4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate

Cat. No.: B2643374
CAS No.: 331460-28-7
M. Wt: 538.7
InChI Key: CLUUMKCIJNLOMM-UHFFFAOYSA-N
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Description

The target compound, 4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate, is a symmetrical ester derivative featuring two 4-(tert-butyl)benzoyl groups connected via a phenyl sulfanyl bridge and ester linkages. Its molecular architecture combines steric bulk from tert-butyl substituents with the conformational flexibility of the sulfanyl bridge and the hydrolytic sensitivity of ester bonds.

Properties

IUPAC Name

[4-[4-(4-tert-butylbenzoyl)oxyphenyl]sulfanylphenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O4S/c1-33(2,3)25-11-7-23(8-12-25)31(35)37-27-15-19-29(20-16-27)39-30-21-17-28(18-22-30)38-32(36)24-9-13-26(14-10-24)34(4,5)6/h7-22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUUMKCIJNLOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate typically involves multiple steps:

  • Formation of the Benzoyl Ester: : The initial step involves the esterification of 4-tert-butylbenzoic acid with 4-hydroxyphenyl sulfide. This reaction is usually carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane.

  • Coupling Reaction: : The intermediate product is then coupled with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine. This step forms the final ester linkage, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, NaBH₄

    Substitution: HNO₃, Br₂

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of a sulfanyl group and tert-butyl substituents enhances the lipophilicity and biological activity of the molecule. A study highlighted the potential of sulfanyl derivatives in targeting cancer cells through apoptosis induction and cell cycle arrest mechanisms. These compounds have been shown to inhibit tumor growth in various cancer models, suggesting that modifications like those present in this compound could yield promising anticancer agents .

Anti-inflammatory Properties

Compounds containing phenolic structures and sulfanyl groups are often investigated for their anti-inflammatory effects. The presence of the tert-butylbenzoyl moiety may contribute to the inhibition of inflammatory mediators such as cytokines and prostaglandins. This compound's potential as a therapeutic agent for inflammatory diseases is supported by studies demonstrating similar derivatives' efficacy in reducing inflammation in animal models .

Antimicrobial Activity

The antimicrobial properties of sulfanyl-containing compounds have been widely studied. The unique structure of this compound suggests it may exhibit activity against a range of pathogens, including bacteria and fungi. Research has shown that modifications to the phenolic rings can enhance antimicrobial efficacy, making this compound a candidate for further exploration in drug development aimed at treating infections .

Photostability and UV Protection

The incorporation of tert-butyl groups in organic compounds is known to enhance photostability. This property is particularly valuable in developing UV filters for cosmetic applications. The compound's ability to absorb UV radiation while maintaining structural integrity makes it suitable for incorporation into sunscreen formulations, providing effective skin protection against harmful UV rays .

Polymer Additives

Due to its chemical stability and functional groups, this compound can serve as an additive in polymer formulations. It can improve the mechanical properties and thermal stability of polymers, making it beneficial in producing durable materials for various industrial applications. Its compatibility with different polymer matrices allows for customization based on specific performance requirements .

Bioremediation

Compounds like 4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate may play a role in environmental remediation efforts. Their chemical structure allows them to interact with pollutants, potentially facilitating the breakdown of hazardous substances through microbial metabolism. Research on similar compounds has shown promise in enhancing bioremediation processes, particularly for organic contaminants in soil and water .

Green Chemistry Initiatives

In line with green chemistry principles, this compound can be utilized as a sustainable alternative to traditional solvents or reagents in chemical reactions. Its synthesis can be optimized to reduce waste and energy consumption, aligning with current trends towards environmentally friendly chemical processes .

Mechanism of Action

The mechanism of action of 4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate involves its interaction with specific molecular targets. The tert-butyl groups and benzoyl esters can engage in hydrophobic interactions and hydrogen bonding, respectively, influencing the compound’s binding affinity and specificity. The sulfanyl group can participate in redox reactions, modulating the compound’s activity in biological systems.

Comparison with Similar Compounds

Substituent Variation: Ester vs. Amide/Sulfonamide

Example Compound :

  • 4-[(2-thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate (CAS 331460-55-0, C₂₂H₂₁NO₂S, MW 363.48) . Key Differences: Replaces the sulfanyl-linked phenyl group with a thienylmethylene amino moiety.

Example Compound :

  • 4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide (C₃₂H₃₆N₂O₄S₂) . Key Differences: Substitutes ester linkages with sulfonamide groups. Impact: Sulfonamides are more acidic (pKa ~10) and stable under basic conditions, enhancing hydrolytic resistance compared to esters.

Core Heterocycle Variation

Example Compound :

  • 4-{[(4-tert-butylphenyl)methyl]sulfanyl}-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine (C₁₇H₂₀F₃N₃S) .
    • Key Differences : Pyrimidine core with a trifluoromethyl group.
    • Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability, while the pyrimidine core enables hydrogen bonding, differentiating it from the target’s ester-based structure.

Example Compound :

  • 4-[4-(tert-butyl)phenyl]-6-(propylthio)-1,3,5-triazin-2-ol (C₁₆H₂₁N₃OS, MW 303.42) . Key Differences: Triazinone core with a propylthio chain.

Functional Group and Reactivity

Example Compound :

  • Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobut-2-ynoate (C₁₆H₁₈O₃) . Key Differences: Contains a ketone and alkyne group. Impact: The α,β-unsaturated ester enables conjugate addition reactions, a reactivity absent in the target compound.

Example Compound :

  • tert-butyl ((4-(trifluoromethyl)benzoyl)oxy)carbamate (C₁₃H₁₄F₃NO₄) . Key Differences: Carbamate linkage with a trifluoromethyl group. Impact: The carbamate group is more hydrolytically stable than esters, and the trifluoromethyl group enhances electronegativity, altering electronic distribution.

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Ester-linked phenyls Two 4-(tert-butyl)benzoyl groups ~500 (estimated) High steric bulk, ester hydrolysis susceptibility
4-[(2-thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate Phenyl ester Thienylmethylene amino 363.48 Redox-active, increased basicity
4-{[(4-tert-butylphenyl)methyl]sulfanyl}-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine Pyrimidine Trifluoromethyl, tert-butylphenyl sulfanyl ~355 Enhanced metabolic stability, H-bonding
4-[4-(tert-butyl)phenyl]-6-(propylthio)-1,3,5-triazin-2-ol Triazinone Propylthio, tert-butylphenyl 303.42 High lipophilicity, H-bond donor/acceptor
4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide Bis-sulfonamide Two tert-butylphenyl sulfonamides ~600 High acidity, hydrolytic stability

Biological Activity

The compound 4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and other fields.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H26O4S

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory properties, and effects on cellular processes.

Anticancer Activity

  • Mechanism of Action : The compound exhibits cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation. Studies have shown that it can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is critical for triggering apoptosis in cancer cells.
  • Case Study : In vitro studies using breast cancer cell lines demonstrated a significant reduction in cell viability after treatment with the compound, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

Anti-inflammatory Properties

  • Inflammatory Response Modulation : The compound has shown promise in modulating inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.
  • Research Findings : In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory markers, indicating its effectiveness in vivo.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines; IC50 values indicate potency
Anti-inflammatoryReduces TNF-alpha and IL-6 production; decreases edema in models
Cellular EffectsDisrupts mitochondrial function; increases ROS

Mechanistic Insights

The biological activity of the compound can be attributed to its structural features, particularly the presence of the tert-butyl group and the sulfanyl moiety, which enhance its lipophilicity and ability to interact with biological membranes.

Cellular Pathways Affected

  • Apoptosis Pathway : Activation of caspases and modulation of Bcl-2 family proteins.
  • Inflammatory Pathways : Inhibition of NF-kB signaling leading to decreased expression of inflammatory mediators.

Q & A

Basic: What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The compound can be synthesized via a multi-step esterification and sulfanyl coupling strategy. Key steps include:

  • Esterification: React 4-(tert-butyl)benzoyl chloride with a phenolic hydroxyl group under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) .
  • Sulfanyl Coupling: Utilize a nucleophilic aromatic substitution (SNAr) reaction between a thiol-containing intermediate and a halogenated aryl ester. Optimize temperature (70–90°C) and catalyst (e.g., CuI) to enhance cross-coupling efficiency .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) to isolate the product. Yield improvements (≥70%) are achievable by controlling moisture and oxygen levels during reactions .

Advanced: How can computational methods like DFT be integrated with X-ray crystallography to study this compound’s electronic structure?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. Compare results with experimental X-ray data (e.g., bond lengths, dihedral angles) to validate accuracy .
  • X-ray Crystallography: Grow single crystals via slow evaporation (e.g., in chloroform/methanol). Resolve crystal packing effects and intermolecular interactions (e.g., π-π stacking of aromatic rings) using CCDC deposition tools .
  • Synergy: Overlay DFT-optimized structures with crystallographic data to identify discrepancies (e.g., torsional strain) and refine computational parameters .

Basic: Which spectroscopic techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1^1H and 13^{13}C NMR spectra to confirm ester (δ 165–170 ppm) and sulfanyl (δ 3.5–4.5 ppm) functionalities. Use DEPT-135 to distinguish CH3_3 groups in tert-butyl moieties .
  • HPLC: Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Compare retention times with standards .
  • IR Spectroscopy: Identify carbonyl (C=O, ~1720 cm1^{-1}) and ether (C-O, ~1250 cm1^{-1}) stretching vibrations to verify ester linkages .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

  • Cross-Validation: Replicate experiments under identical conditions (solvent, concentration, temperature) to rule out environmental effects .
  • High-Resolution MS: Confirm molecular ion peaks ([M+H]+^+) to distinguish between isomeric by-products .
  • Dynamic NMR: Use variable-temperature 1^1H NMR to detect conformational exchange broadening in sulfanyl or ester groups .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Stability: Store in inert atmospheres (argon) at –20°C to prevent hydrolysis of ester/sulfanyl groups .
  • PPE: Use nitrile gloves and fume hoods to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and consult medical protocols .

Advanced: Designing SAR studies to explore tert-butyl/sulfanyl group modifications

Methodological Answer:

  • Synthetic Variants: Replace tert-butyl with smaller alkyl groups (e.g., methyl) or electron-withdrawing substituents (e.g., CF3_3) to assess steric/electronic effects on solubility .
  • Biological Assays: Test variants in enzyme inhibition assays (e.g., esterase activity) to correlate substituent size with binding affinity .
  • Thermogravimetric Analysis (TGA): Measure thermal stability changes (decomposition onset) with modified substituents .

Basic: Common side reactions during synthesis and mitigation strategies

Methodological Answer:

  • By-Products: Hydrolysis of ester groups (mitigate with anhydrous solvents) or disulfide formation during sulfanyl coupling (use reducing agents like TCEP) .
  • Characterization: LC-MS to detect low-molecular-weight impurities (e.g., unreacted benzoyl chloride) .

Advanced: Integrating chemical theories with experimental data

Methodological Answer:

  • Molecular Orbital Theory: Calculate Fukui indices to predict nucleophilic/electrophilic sites for reaction mechanism proposals .
  • Kinetic Studies: Use stopped-flow UV-Vis to monitor reaction intermediates and compare with DFT-predicted transition states .

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